Boc-D-tyr(2,6-CL2-bzl)-OH
CAS No.: 69541-62-4
VCID: VC21541242
Molecular Formula: C21H23Cl2NO5
Molecular Weight: 440,32 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-D-tyr(2,6-CL2-bzl)-OH, also known as N-tert-butoxycarbonyl-D-tyrosine 2,6-dichlorobenzyl ester, is a derivative of the amino acid tyrosine. This compound is widely used in peptide synthesis due to its stability and the presence of the tert-butoxycarbonyl (Boc) protecting group. The 2,6-dichlorobenzyl group attached to the tyrosine residue enhances its chemical properties, making it useful in various synthetic applications. Synonyms
Synthesis MethodsThe synthesis of Boc-D-tyr(2,6-CL2-bzl)-OH typically involves two main steps:
Pharmaceutical DevelopmentBoc-D-tyr(2,6-CL2-bzl)-OH is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural modifications enhance drug efficacy and specificity, making it valuable for developing targeted therapies. Biochemical ResearchThis compound aids researchers in exploring enzyme interactions and protein functions. Understanding these interactions is crucial for elucidating complex biological processes and developing enzyme inhibitors or activators. Organic SynthesisIt serves as a versatile building block for synthesizing diverse chemical structures. This capability enables chemists to explore new compounds with potential therapeutic applications across various medical fields. Material ScienceIts unique chemical properties make it suitable for developing advanced materials, such as coatings or polymers, that require specific chemical resistance or stability under various environmental conditions. Biological ActivityBoc-D-tyr(2,6-CL2-bzl)-OH exhibits biological activity primarily through its interactions with various biological targets. Derivatives of tyrosine can show significant antimicrobial properties, including antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparison with Similar Compounds
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 69541-62-4 | ||||||||||
Product Name | Boc-D-tyr(2,6-CL2-bzl)-OH | ||||||||||
Molecular Formula | C21H23Cl2NO5 | ||||||||||
Molecular Weight | 440,32 g/mole | ||||||||||
IUPAC Name | (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||||
Standard InChI | InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | ||||||||||
Standard InChIKey | DODHIGHXRDNRPP-GOSISDBHSA-N | ||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | ||||||||||
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | ||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O | ||||||||||
Synonyms | 69541-62-4;BOC-D-TYR(2,6-CL2-BZL)-OH;C21H23Cl2NO5;AmbotzBAA1380;BOC-D-TYR-OH;SCHEMBL4417313;MolPort-008-267-421;ZINC1576317;Boc-D-Tyr(2,6-dichloro-Bzl)-OH;6353AH;KM1279 | ||||||||||
PubChem Compound | 12889146 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume